molecular formula C8H14O4 B6198134 2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2141041-52-1

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6198134
CAS No.: 2141041-52-1
M. Wt: 174.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring substituted with methoxymethyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl groups. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or esters, while reduction can produce alcohols .

Scientific Research Applications

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and methoxymethyl groups contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of methoxymethyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

2141041-52-1

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.